molecular formula C18H17N5S B294773 3-[4-(TERT-BUTYL)PHENYL]-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-[4-(TERT-BUTYL)PHENYL]-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B294773
M. Wt: 335.4 g/mol
InChI Key: JASYWCQGDVUHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(TERT-BUTYL)PHENYL]-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a tert-butylphenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 4-pyridinecarboxylic acid hydrazide in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired triazolothiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(TERT-BUTYL)PHENYL]-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

3-[4-(TERT-BUTYL)PHENYL]-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
  • 3-(4-Tert-butylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-a][1,3,4]thiadiazole
  • 3-(4-Tert-butylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[4,3-a][1,3,4]thiadiazole

Uniqueness

3-[4-(TERT-BUTYL)PHENYL]-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substitution pattern and the combination of the triazole and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, highlighting its potential as a versatile and valuable chemical entity.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H17N5S/c1-18(2,3)14-6-4-12(5-7-14)15-20-21-17-23(15)22-16(24-17)13-8-10-19-11-9-13/h4-11H,1-3H3

InChI Key

JASYWCQGDVUHJZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

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